1-Methyl-5-[(4-methylphenyl)methyl]-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione
Description
Properties
IUPAC Name |
1-methyl-5-[(4-methylphenyl)methyl]-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O2/c1-13-8-10-14(11-9-13)12-26-16-18(28)22-21(29)25(2)19(16)27-17(23-24-20(26)27)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,22,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJOZFVOLDGBIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N(C(=O)NC3=O)C)N4C2=NN=C4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-Methyl-5-[(4-methylphenyl)methyl]-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione is a member of the purine family and has garnered attention for its potential biological activities. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C19H18N4O2
- Molecular Weight : 342.37 g/mol
Structural Features
- The compound contains a purine-like scaffold with substitutions that enhance its biological activity.
- The presence of the triazole ring contributes to its pharmacological properties.
Anticancer Activity
Recent studies have demonstrated that compounds similar to This compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may inhibit cell proliferation by inducing apoptosis in cancer cells through various pathways including the inhibition of specific kinases and modulation of apoptotic proteins .
Case Study: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1 | HCT-116 (Colon) | 6.2 |
| 2 | T47D (Breast) | 27.3 |
| 3 | MCF-7 (Breast) | 43.4 |
These findings suggest that triazole derivatives can serve as promising candidates for further development in cancer therapy.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. Research indicates that derivatives of triazoles show activity against both Gram-positive and Gram-negative bacteria, as well as fungi:
Antimicrobial Activity Data
| Compound | Microorganism | Zone of Inhibition (mm) |
|---|---|---|
| A | S. aureus MRSA | 17 |
| B | E. coli | 15 |
| C | C. albicans | 12 |
These results highlight the potential of triazole derivatives as antimicrobial agents in treating infections caused by resistant strains.
Antioxidant Activity
The antioxidant potential of similar compounds has been evaluated through various assays. For example, a related triazole derivative demonstrated an IC50 value of , indicating strong antioxidant activity compared to standard antioxidants like ascorbic acid .
The biological activities of This compound can be attributed to several mechanisms:
- Inhibition of Enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Modulation of Signaling Pathways : It can interfere with signaling pathways such as MAPK and PI3K/Akt that are crucial for cell growth and survival.
- Induction of Apoptosis : By triggering apoptotic pathways, the compound can lead to programmed cell death in malignant cells.
Comparison with Similar Compounds
Key Observations:
Substituent Lipophilicity : Fluorine and bromine substituents (CAS 921857-33-2, 921554-92-9) increase logP values compared to the target compound’s methyl and phenyl groups. This could influence membrane permeability and bioavailability .
In contrast, the target compound’s rigid 4-methylbenzyl group may favor specific conformational orientations .
Electronic Effects : The electron-withdrawing fluorine in CAS 921857-33-2 may enhance stability against oxidative metabolism, while the bromine in CAS 921554-92-9 could facilitate halogen bonding in target interactions .
Methodologies for Structural Analysis
X-ray Crystallography : Tools like SHELX and ORTEP-3 are critical for resolving bond lengths, angles, and conformational preferences in such compounds. For example, SHELXL’s refinement capabilities enable precise modeling of substituent geometries .
Computational Modeling : DFT calculations (as applied to bis-spiro trioxanes in ) can predict triazole ring conformations and substituent electronic effects, guiding synthetic optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
